Hexane, 2-methyl-3-(1-methylethyl)-
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Overview
Description
. It is a branched alkane and is part of the larger family of hydrocarbons. This compound is characterized by its unique structure, which includes a hexane backbone with methyl and isopropyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 2-methyl-3-(1-methylethyl)- typically involves the alkylation of hexane with appropriate alkyl halides under controlled conditions. One common method is the Friedel-Crafts alkylation, where hexane reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of Hexane, 2-methyl-3-(1-methylethyl)- can be achieved through catalytic cracking and reforming processes. These methods involve the breaking down of larger hydrocarbon molecules into smaller, branched alkanes using high temperatures and pressures in the presence of catalysts such as platinum or zeolites.
Chemical Reactions Analysis
Types of Reactions
Hexane, 2-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert this compound into simpler alkanes using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd).
Substitution: Halogenation reactions can replace hydrogen atoms with halogens (e.g., chlorine or bromine) using reagents like chlorine gas (Cl2) or bromine (Br2) under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Chlorine gas (Cl2), bromine (Br2) under UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Simpler alkanes
Substitution: Halogenated alkanes
Scientific Research Applications
Hexane, 2-methyl-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in the extraction and purification of biological samples.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Hexane, 2-methyl-3-(1-methylethyl)- involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s solubility, reactivity, and overall behavior in different environments. The pathways involved include the activation of specific enzymes and receptors that facilitate its chemical transformations.
Comparison with Similar Compounds
Hexane, 2-methyl-3-(1-methylethyl)- can be compared with other branched alkanes such as:
- 2-Methylpentane
- 3-Methylhexane
- 2,2-Dimethylbutane
Uniqueness
The uniqueness of Hexane, 2-methyl-3-(1-methylethyl)- lies in its specific branching pattern, which imparts distinct physical and chemical properties. This compound’s structure results in a higher boiling point and different reactivity compared to its linear and less-branched counterparts.
Properties
IUPAC Name |
2-methyl-3-propan-2-ylhexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-6-7-10(8(2)3)9(4)5/h8-10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOXGRMAQIYMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334818 |
Source
|
Record name | 3-ISOPROPYL-2-METHYLHEXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62016-13-1 |
Source
|
Record name | 3-ISOPROPYL-2-METHYLHEXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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